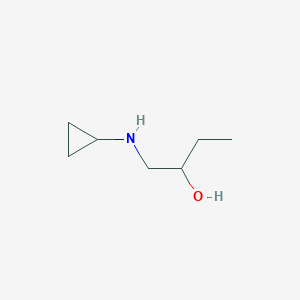

1-(Cyclopropylamino)butan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7(9)5-8-6-3-4-6/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBFZGNSDXDERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Significance and Context of Substituted Aminoalcohol Derivatives

Substituted aminoalcohol derivatives represent a significant class of organic compounds that are fundamental building blocks in medicinal chemistry and materials science. Their structural motif, characterized by an amino group and a hydroxyl group on an aliphatic chain, allows for a wide range of chemical modifications, leading to diverse pharmacological and material properties.

The significance of these derivatives lies in their prevalence in numerous biologically active molecules and their utility as chiral ligands and auxiliaries in asymmetric synthesis. unr.edu.ar The amino and hydroxyl groups can participate in various chemical reactions, including oxidation, reduction, and substitution, making them versatile intermediates for synthesizing more complex molecules.

In the realm of medicinal chemistry, substituted aminoalcohols are integral to many therapeutic agents. For instance, they are found in drugs targeting various diseases, and research continues to explore their potential in developing new treatments. nih.govmdpi.com The ability of the amino and hydroxyl groups to form hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors is crucial to their pharmacological activity.

Furthermore, the development of methods for the stereoselective synthesis of aminoalcohols is a major focus in organic chemistry. rsc.orgdiva-portal.org Achieving high control over the stereochemistry is vital as different stereoisomers of a compound can exhibit vastly different biological activities.

Overview of Scholarly Investigation Areas for 1 Cyclopropylamino Butan 2 Ol

Scholarly investigation into 1-(Cyclopropylamino)butan-2-ol primarily revolves around its synthesis and its potential as an intermediate in the creation of more complex molecules with specific biological activities.

Synthesis: One common synthetic route to this compound involves the reaction of cyclopropylamine (B47189) with a suitable epoxide or a halohydrin, such as 2-bromo-1-butanol, under basic conditions. Researchers are continually exploring more efficient and stereoselective synthetic methods to produce this and related aminoalcohols. rsc.org

Intermediate in Drug Discovery: Much of the research interest in this compound stems from its role as a precursor or building block in the synthesis of pharmacologically active compounds. The cyclopropylamino moiety is a feature in some compounds investigated for their potential as antiviral agents, particularly against HIV. nih.gov The unique structural and electronic properties of the cyclopropyl (B3062369) group can influence the binding affinity and pharmacokinetic properties of the final drug candidate.

Chemical Properties and Reactions: The chemical properties of this compound are also a subject of study. The presence of both a secondary amine and a secondary alcohol allows for a variety of chemical transformations. For example, the hydroxyl group can be oxidized to a ketone, and the amino group can undergo further substitution reactions. Understanding these reactions is essential for utilizing this compound effectively in multi-step syntheses.

Below is a data table summarizing key chemical information for this compound:

| Property | Value |

| Molecular Formula | C7H15NO |

| IUPAC Name | This compound |

| CAS Number | 1183482-75-8 |

Computational and Theoretical Studies of 1 Cyclopropylamino Butan 2 Ol

Quantum Chemical Calculations for Molecular Properties

Electronic Structure and Bonding Analysis

The electronic structure of 1-(Cyclopropylamino)butan-2-ol is characterized by the interplay of the electron-donating cyclopropyl (B3062369) and amino groups with the electron-withdrawing hydroxyl group. The nitrogen atom of the secondary amine possesses a lone pair of electrons that can participate in conjugation with the adjacent sigma bonds. The cyclopropyl group, with its unique bent bonds, can also exhibit electronic interactions with the amino group. acs.org

The table below provides a hypothetical summary of key electronic and bonding parameters for this compound, extrapolated from typical values for secondary amines, secondary alcohols, and cyclopropylamines.

| Parameter | Predicted Value | Significance |

| N-H Bond Length | ~1.01 Å | Typical for a secondary amine. |

| C-N Bond Length (Cyclopropyl) | ~1.46 Å | Reflects the influence of the cyclopropyl ring. |

| C-N Bond Length (Butanol) | ~1.47 Å | Standard single bond character. |

| C-O Bond Length | ~1.43 Å | Typical for a secondary alcohol. |

| O-H Bond Length | ~0.96 Å | Standard for an alcohol. |

| Mulliken Charge on Nitrogen | Negative | Due to the lone pair and electronegativity. |

| Mulliken Charge on Oxygen | Negative | Highly electronegative atom. |

| Dipole Moment | Moderate | Influenced by the polar N-H and O-H bonds. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. scribd.comlibretexts.orglibretexts.org For this compound, rotations around the C-N and C-C bonds of the butan-2-ol backbone, as well as the C-N bond of the cyclopropylamine (B47189) moiety, give rise to a complex potential energy surface with multiple local minima.

The relative energies of these conformers are determined by a combination of factors, including steric hindrance between bulky groups, torsional strain from eclipsing interactions, and stabilizing intramolecular interactions such as hydrogen bonding. The most stable conformers are likely to be those that minimize steric repulsion and maximize any favorable intramolecular interactions. utdallas.edu

Below is a hypothetical energy landscape summary for the key rotational bonds in this compound.

| Rotational Bond | Key Conformations | Relative Energy (kcal/mol) | Description |

| C(1)-C(2) of Butanol | Staggered (Anti) | 0 | Most stable due to minimal steric hindrance. |

| Staggered (Gauche) | 0.8 - 1.2 | Slightly less stable due to steric interaction. | |

| Eclipsed | 3.5 - 5.0 | High energy due to torsional and steric strain. | |

| N-C(1) of Butanol | Staggered | 0 | Preferred conformation. |

| Eclipsed | 4.0 - 6.0 | High energy due to steric clash. | |

| N-C (Cyclopropyl) | Staggered-like | 0 | Lower energy conformation. |

| Eclipsed-like | 3.0 - 4.5 | Higher energy due to steric interactions. |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Quantum chemical calculations can be employed to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The prediction of ¹H and ¹³C NMR spectra is a valuable tool for structural elucidation and for confirming the identity of a synthesized compound. academie-sciences.fr

The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding tensor for each nucleus in a given conformation of this compound, it is possible to predict its NMR chemical shifts. liverpool.ac.uk These predictions are typically benchmarked against experimental data for similar compounds to ensure accuracy. nih.gov

A predicted ¹H NMR spectrum for this compound would show distinct signals for the protons on the cyclopropyl ring, the protons on the butanol chain, and the protons on the nitrogen and oxygen atoms. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be significantly deshielded due to the electronegativity of these atoms. docbrown.info

The following table presents a predicted ¹H NMR chemical shift a for this compound, based on established ranges for similar functional groups. docbrown.infoyoutube.com

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclopropyl CH | 0.2 - 0.8 | Multiplet |

| Butanol CH₃ | 0.9 - 1.1 | Triplet |

| Butanol CH₂ | 1.2 - 1.6 | Multiplet |

| Butanol CH(OH) | 3.5 - 4.0 | Multiplet |

| Butanol CH(NH) | 2.8 - 3.3 | Multiplet |

| N-H | 1.0 - 3.0 | Broad Singlet |

| O-H | 1.5 - 4.0 | Broad Singlet |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound moves, flexes, and interacts with its environment over time.

Conformational Flexibility and Rotational Barriers

While quantum chemical calculations provide a static picture of the energy landscape, MD simulations can explore the dynamic transitions between different conformations. By simulating the molecule at a given temperature, it is possible to observe the rotations around single bonds and the resulting changes in molecular shape. osf.io

The frequency and duration of these conformational transitions are related to the energy barriers between them. Higher energy barriers will result in less frequent transitions. For this compound, the rotational barriers around the C-N and C-C bonds will dictate its conformational flexibility. The rotational barrier for the C-N bond in secondary amines can be influenced by the size and nature of the substituents on the nitrogen atom. nih.govacs.orgmdpi.comcsic.es The presence of the relatively bulky cyclopropyl group is expected to have a notable impact on the rotational dynamics around the C-N bond.

The following table summarizes hypothetical rotational energy barriers for key bonds in this compound, estimated from literature values for similar compounds. nih.gov

| Rotational Bond | Estimated Rotational Barrier (kcal/mol) | Implication for Flexibility |

| C(1)-C(2) of Butanol | 3 - 5 | Relatively flexible. |

| N-C(1) of Butanol | 5 - 8 | Moderately restricted rotation. |

| N-C (Cyclopropyl) | 4 - 7 | Moderately restricted rotation. |

Solvation Dynamics and Solvent Interaction Models

The behavior of this compound in a solvent is crucial for its chemical reactivity and physical properties. MD simulations are particularly well-suited to study solvation dynamics by explicitly modeling the interactions between the solute and a large number of solvent molecules. nih.gov

By simulating this compound in a box of water molecules, for example, one can observe the formation of hydrogen bonds between the solute's N-H and O-H groups and the surrounding water molecules. acs.org The simulation can also reveal the structure of the solvent shell around the hydrophobic cyclopropyl and alkyl parts of the molecule.

Different solvent models can be employed to represent the properties of the solvent. Implicit solvent models treat the solvent as a continuous medium with a given dielectric constant, which is computationally less expensive. wikipedia.org Explicit solvent models, on the other hand, represent each solvent molecule individually, providing a more detailed and accurate picture of solute-solvent interactions. nih.gov The choice of solvent model depends on the specific property being investigated and the available computational resources.

The table below outlines the expected primary solvent interactions for this compound in a polar protic solvent like water.

| Solute Functional Group | Primary Interaction with Water | Type of Interaction |

| Amino Group (N-H) | Hydrogen bond donor | Hydrogen Bonding |

| Amino Group (N lone pair) | Hydrogen bond acceptor | Hydrogen Bonding |

| Hydroxyl Group (O-H) | Hydrogen bond donor and acceptor | Hydrogen Bonding |

| Cyclopropyl Group | Hydrophobic | van der Waals |

| Butyl Chain | Hydrophobic | van der Waals |

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific computational or theoretical studies focusing on the molecular interactions of the chemical compound this compound were identified. Therefore, the generation of an article with detailed research findings, as requested, is not possible at this time.

Extensive searches were conducted to locate research pertaining to the in silico analysis of this compound, specifically in the areas of molecular docking, binding free energy calculations, and structure-based ligand design. These inquiries, however, did not yield any published papers, datasets, or scholarly articles that have investigated this particular compound using computational chemistry methods.

The requested article outline, focusing on "," requires specific data and findings from such research to be populated. This includes, but is not limited to:

In Silico Approaches for Molecular Interactions (Non-Clinical Target Identification)

Structure-Based Ligand Design Principles:Content for this subsection would be derived from research that has used the structural information of this compound in complex with a target to design new, potentially more effective, molecules.

The absence of such foundational research in the public domain makes it impossible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. While the methodologies themselves are well-established in the field of computational drug discovery, their specific application to this compound has not been documented in accessible scientific literature.

Therefore, no data tables or detailed research findings can be presented as the primary research does not appear to have been conducted or published.

Biomolecular Interaction Mechanisms of 1 Cyclopropylamino Butan 2 Ol

Enzyme Inhibition Mechanism Elucidation

The study of how a compound like 1-(Cyclopropylamino)butan-2-ol interacts with enzymes is crucial for understanding its potential pharmacological or toxicological effects. Enzyme inhibition analysis reveals the nature of the interaction between the compound and an enzyme, which can be either reversible or irreversible, and can occur through various mechanisms. As of the current literature review, specific experimental data on the enzyme inhibition profile of this compound is not available. Therefore, this section will outline the theoretical framework and methodologies used to elucidate such mechanisms.

Reversible Inhibition Kinetics (Competitive, Non-Competitive, Uncompetitive, Mixed-Type)

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed, often by increasing the substrate concentration or by removing the inhibitor. The type of reversible inhibition is determined by studying the enzyme's reaction rates at different substrate and inhibitor concentrations. The data is often analyzed using Lineweaver-Burk plots, which can help distinguish between the different inhibition types.

Competitive Inhibition : In this mode, the inhibitor competes with the substrate for the same active site on the enzyme. An increase in substrate concentration can overcome the inhibition. A competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged.

Non-Competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding alters the enzyme's conformation and reduces its catalytic efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. This type of inhibition reduces the Vmax but does not affect the Km.

Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, at an allosteric site. This type of inhibition is more effective at higher substrate concentrations. Uncompetitive inhibition leads to a decrease in both Vmax and apparent Km.

Mixed-Type Inhibition : A mixed inhibitor can bind to both the free enzyme and the ES complex, usually with different affinities. This type of inhibition affects both the Vmax and the Km. If the inhibitor has a higher affinity for the free enzyme, it will increase the apparent Km. If it has a higher affinity for the ES complex, it will decrease the apparent Km.

To illustrate how data for a compound like this compound would be presented, a hypothetical data table is shown below.

| Inhibition Type | Effect on Km | Effect on Vmax | Binding Site |

| Competitive | Increases | Unchanged | Active Site |

| Non-Competitive | Unchanged | Decreases | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Allosteric Site (ES complex) |

| Mixed-Type | Varies | Decreases | Allosteric Site |

Irreversible Inhibition Kinetics and Mechanism-Based Inactivation

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity. The kinetics of irreversible inhibition are characterized by a time-dependent decrease in enzyme activity.

Mechanism-based inactivators, also known as suicide inhibitors, are a special class of irreversible inhibitors. These compounds are unreactive until they are catalytically converted by their target enzyme into a reactive species. This reactive intermediate then covalently binds to the enzyme, leading to its inactivation. This mechanism provides a high degree of specificity for the target enzyme.

Studying the kinetics of irreversible inhibition involves monitoring the rate of enzyme inactivation at various inhibitor concentrations. The data can be used to determine the inactivation rate constant (kinact) and the inhibitor concentration that produces half-maximal inactivation (KI).

Allosteric Regulation Studies

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme's activity. Allosteric regulators can be either activators or inhibitors.

Studies on allosteric regulation would investigate whether this compound can modulate an enzyme's activity by binding to an allosteric site. This would involve kinetic studies similar to those for non-competitive inhibition, as well as biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to identify the allosteric binding site and characterize the conformational changes in the enzyme.

Receptor Binding Kinetics and Thermodynamics

Understanding the interaction of a compound with specific receptors is fundamental to pharmacology. These studies determine the affinity of the compound for the receptor and the kinetics of the binding process. As with enzyme inhibition, there is currently no publicly available data on the receptor binding profile of this compound. The following subsections describe the principles and methods that would be employed in such an investigation.

Determination of Binding Affinities (Kd) and Dissociation Rates (koff)

The binding affinity of a ligand (in this case, this compound) for its receptor is quantified by the equilibrium dissociation constant (Kd). The Kd represents the concentration of the ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

The kinetics of binding are described by the association rate constant (kon), which measures the rate at which the ligand binds to the receptor, and the dissociation rate constant (koff), which measures the rate at which the ligand-receptor complex dissociates. The Kd is related to these rate constants by the equation: Kd = koff / kon.

These parameters are typically determined using techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

A hypothetical data table for the binding kinetics of this compound to a specific receptor is presented below for illustrative purposes.

| Parameter | Description | Hypothetical Value |

| Kd (nM) | Equilibrium Dissociation Constant | 50 |

| kon (M-1s-1) | Association Rate Constant | 1 x 105 |

| koff (s-1) | Dissociation Rate Constant | 5 x 10-3 |

Characterization of Binding Sites

Identifying and characterizing the binding site of a compound on its receptor is crucial for understanding its mechanism of action and for rational drug design. This involves determining the specific amino acid residues within the receptor that interact with the ligand.

Experimental techniques used to characterize binding sites include:

Site-directed mutagenesis : Altering specific amino acids in the receptor to see how it affects ligand binding.

X-ray crystallography or cryo-electron microscopy (cryo-EM) : These techniques can provide a high-resolution three-dimensional structure of the ligand-receptor complex, revealing the precise interactions.

Photoaffinity labeling : Using a modified version of the ligand that can be activated by light to form a covalent bond with the receptor at the binding site, which can then be identified.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve synthesizing and testing a series of related compounds (analogs) to determine which structural features are crucial for the desired effect.

Correlation of Structural Modifications with Binding or Inhibition

For this compound, no studies have been published that systematically modify its core structure—the cyclopropyl (B3062369) group, the amino linker, or the butan-2-ol backbone—and measure the resulting changes in binding affinity or inhibitory concentration (IC50) against a specific biological target. Consequently, it is not possible to create a data table correlating structural changes with activity.

Ligand Efficiency and Lipophilic Efficiency Metrics

Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used in drug discovery to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. These calculations require experimental potency data (such as Ki, Kd, or IC50) and a measure of lipophilicity (LogP). As no such potency data for this compound has been reported, these efficiency metrics cannot be calculated or discussed in a specific context.

Investigation of Protein-Ligand Interaction Modes

Understanding how a ligand binds to its protein target at a molecular level is crucial for rational drug design. This involves identifying the specific non-covalent interactions that stabilize the protein-ligand complex.

Hydrogen Bonding and Salt Bridge Formation

The this compound structure contains functional groups—a secondary amine and a hydroxyl group—that are capable of acting as hydrogen bond donors and acceptors. In a hypothetical protein binding pocket, the hydroxyl group's oxygen could accept a hydrogen bond, while its hydrogen could be donated. Similarly, the amine's nitrogen could act as an acceptor, and its hydrogen as a donor. If the amine were to become protonated under physiological conditions, it could also form a charged hydrogen bond or a salt bridge with a negatively charged amino acid residue like aspartate or glutamate. However, without experimental data from techniques such as X-ray crystallography or detailed computational modeling, any description of these potential interactions remains speculative.

Hydrophobic and Aromatic Interactions (e.g., π-π Stacking)

The cyclopropyl and butyl groups of the molecule are nonpolar and would be expected to engage in hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) within a binding site. These interactions are a primary driving force for ligand binding. The molecule lacks an aromatic ring, and therefore, cannot participate in aromatic interactions like π-π stacking. Specific details of which residues it might interact with are unknown.

Advanced Analytical Methodologies for 1 Cyclopropylamino Butan 2 Ol Characterization

Chromatographic Method Development for Separation and Quantification

Chromatography is an indispensable tool in pharmaceutical analysis, allowing for the separation of a compound from impurities and its subsequent quantification. The development of robust chromatographic methods is a critical step in the quality control of 1-(Cyclopropylamino)butan-2-ol.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing assays of active pharmaceutical ingredients (APIs). For a polar, ionizable compound like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice.

In RP-HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To achieve good peak shape and retention for amine-containing compounds, which can interact unfavorably with residual silanols on the silica-based stationary phase, mobile phase modifiers are crucial. helsinki.fisielc.com Acidic modifiers such as trifluoroacetic acid (TFA) or formic acid are often added at low concentrations (e.g., 0.1%) to protonate the amine, reducing peak tailing and improving chromatographic performance. sielc.com

Detection is commonly performed using an ultraviolet (UV) detector. Although aliphatic amines themselves lack a strong chromophore, derivatization can be employed if higher sensitivity is needed. sigmaaldrich.com However, for purity and assay purposes where concentrations are relatively high, detection at low wavelengths (e.g., ~210 nm) is often sufficient. The method must be validated according to ICH guidelines to ensure it is accurate, precise, linear, and specific for the intended analysis.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

<

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Components and Impurities

During the synthesis of an API, various organic solvents are used. These solvents, which are classified as organic volatile impurities (OVIs), must be monitored and controlled in the final product to meet regulatory limits. ispub.comchromatographyonline.com Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the standard technique for the analysis of residual solvents in pharmaceutical substances. chromatographyonline.comresearchgate.net

In this method, the API sample is dissolved in a high-boiling point solvent (like dimethyl sulfoxide (B87167) or N,N-dimethylformamide) in a sealed vial and heated. chromatographyonline.com This process allows the volatile impurities to partition into the gas phase (headspace) above the liquid. A sample of this headspace is then injected into the GC system, preventing non-volatile matrix components from contaminating the instrument. chromatographyonline.com A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds. ispub.com The method is validated for specificity, linearity, accuracy, and precision for all potential residual solvents from the manufacturing process. researchgate.net

Table 2: Typical GC-HS Conditions for Residual Solvent Analysis

<

| Parameter | Condition |

|---|---|

| Column | DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min |

| Injector Temperature | 250°C |

| Detector (FID) Temperature | 260°C |

| Headspace Vial Temperature | 80°C |

| Headspace Equilibration Time | 30 min |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound contains a chiral center, its enantiomers may exhibit different pharmacological and toxicological properties. yakhak.org Therefore, it is critical to control the enantiomeric purity of the desired stereoisomer. Chiral chromatography, most often HPLC, is the most effective technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. yakhak.orgresearchgate.net

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with phenylcarbamate derivatives, are widely used and have demonstrated high chiral recognition ability for a broad range of compounds, including amines and amino alcohols. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. yakhak.org For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine (B46881) or butylamine) to the mobile phase is often necessary to improve peak shape and resolution by masking active sites on the stationary phase. nih.gov

Table 3: Exemplary Chiral HPLC Method Parameters for Enantiomeric Purity

<

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 220 nm |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations in the pharmaceutical industry. selvita.comnih.govchempartner.com SFC typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (co-solvent), often an alcohol like methanol. chempartner.com

The advantages of SFC over HPLC include higher efficiency, faster analysis times, and reduced organic solvent consumption, making it a "greener" technique. news-medical.net The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in resolution. news-medical.net For the enantiomeric separation of this compound, SFC coupled with the same types of polysaccharide-based chiral stationary phases used in HPLC can provide rapid and efficient analysis. researchgate.net This technique is highly valuable during drug discovery and development for high-throughput screening and purification. chempartner.comnews-medical.net

Spectroscopic Techniques for Structural Elucidation and Monitoring

Spectroscopic methods provide detailed information about the molecular structure of a compound. They are essential for confirming the identity of this compound and for monitoring the progress of its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. core.ac.ukresearchgate.net Both ¹H NMR and ¹³C NMR provide a wealth of information about the molecular framework.

For this compound, the ¹H NMR spectrum would show characteristic signals for each unique proton environment. The protons of the cyclopropyl (B3062369) group would appear in the highly shielded upfield region (typically 0-1 ppm). researchgate.net The methyl and methylene (B1212753) protons of the butyl chain would appear at distinct chemical shifts, and the methine proton attached to the hydroxyl group would be further downfield. The N-H and O-H protons would appear as broad signals, and their positions can be concentration and solvent-dependent. libretexts.org

¹³C NMR spectroscopy complements the proton data by showing a signal for each unique carbon atom. The carbons of the cyclopropyl group are characteristically found at a high field (upfield). docbrown.info The carbons attached to the nitrogen and oxygen atoms would be deshielded and appear further downfield. oregonstate.eduopenstax.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, confirming the complete structure.

Furthermore, NMR is an excellent tool for real-time reaction monitoring. nih.govresearchgate.netmagritek.com By setting up an NMR experiment to acquire spectra at regular intervals during a synthesis, one can observe the disappearance of reactant signals and the concurrent appearance of product signals. beilstein-journals.orgnih.gov This provides valuable kinetic information and helps determine the reaction endpoint without the need for extensive sampling and offline analysis. nih.govmagritek.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

<

| Proton (¹H) NMR | Carbon (¹³C) NMR | ||

|---|---|---|---|

| Proton Environment | Predicted δ (ppm) | Carbon Environment | Predicted δ (ppm) |

| Cyclopropyl CH₂ | 0.2 - 0.5 | Cyclopropyl CH₂ | 2 - 8 |

| Cyclopropyl CH | 2.0 - 2.4 | Cyclopropyl CH | 30 - 35 |

| CH₃ (butyl chain) | 0.9 - 1.0 | CH₃ (butyl chain) | 9 - 12 |

| CH₂ (butyl chain) | 1.3 - 1.6 | CH₂ (butyl chain) | 28 - 32 |

| CH-OH | 3.5 - 3.8 | CH-OH | 68 - 72 |

| CH₂-NH | 2.5 - 2.8 | CH₂-NH | 55 - 60 |

| NH / OH | Variable (broad) | - | - |

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

Table of Compounds

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for elucidating the structure of this compound by providing precise information about its molecular weight and intrinsic fragmentation patterns. Upon introduction into the mass spectrometer, the molecule is ionized, typically forming a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For this compound (molecular formula C₇H₁₇NO), the nominal molecular weight is 131 amu.

The excess energy from the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a veritable fingerprint of the molecule's structure. Key fragmentation pathways for this compound are predicted based on the stable ions and neutral losses that can be formed.

The primary fragmentation mechanism for alcohols and amines is alpha-cleavage, where a bond adjacent to the heteroatom (oxygen or nitrogen) is broken. For this compound, this can occur on either side of the nitrogen or the carbon bearing the hydroxyl group.

Alpha-cleavage adjacent to the Nitrogen: Cleavage of the C-C bond between the cyclopropyl group and the nitrogen can lead to the loss of a propyl radical, while cleavage of the bond to the butanol chain is also possible.

Alpha-cleavage adjacent to the Oxygen: The C-C bond next to the hydroxyl-bearing carbon can break, leading to the loss of an ethyl radical (CH₂CH₃) or a methyl-cyclopropylamino radical. The most favorable cleavage often results in the formation of the most stable carbocation.

Dehydration: Alcohols frequently undergo the elimination of a water molecule (a loss of 18 amu) from the molecular ion, particularly in electron ionization (EI) mass spectrometry.

The resulting mass spectrum would display a series of peaks, with the base peak representing the most abundant fragment ion.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 131 | [C₇H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - H₂O]⁺• | Loss of water |

| 102 | [M - CH₂CH₃]⁺ | Alpha-cleavage with loss of an ethyl radical |

| 86 | [CH(OH)CH₂NH(C₃H₅)]⁺ | Alpha-cleavage with loss of an ethyl radical |

| 72 | [CH₂NH(C₃H₅)]⁺ | Cleavage of C-C bond adjacent to nitrogen |

| 57 | [C₃H₅NH₂]⁺• | Fragment containing the cyclopropylamine (B47189) moiety |

| 45 | [CH(OH)CH₃]⁺ | Alpha-cleavage with loss of the cyclopropylaminomethyl group |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in the this compound molecule. These methods probe the vibrational modes of molecular bonds, which absorb light at specific, characteristic frequencies. While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in bond polarizability. Together, they provide a comprehensive profile of the molecule's functional groups.

The key structural features of this compound that yield distinct vibrational signals are the hydroxyl (-OH) group, the secondary amine (N-H) group, the C-O and C-N bonds, and the various C-H bonds of the alkyl and cyclopropyl components.

O-H and N-H Stretching: The most prominent feature in the IR spectrum is typically a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The N-H stretching of the secondary amine appears in a similar region, usually as a sharper, less intense peak.

C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching in the ethyl and cyclopropyl groups. The C-H stretching of the cyclopropyl ring may appear at slightly higher frequencies (>3000 cm⁻¹).

Fingerprint Region: The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions corresponding to bending vibrations (scissoring, rocking, wagging) and C-O and C-N stretching vibrations (~1050-1250 cm⁻¹). This region is unique to the molecule and is critical for confirming its identity.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Sharp |

| C-H (Cyclopropyl) | Stretching | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |

| N-H | Bending | 1550 - 1650 | Medium |

| C-O | Stretching | 1050 - 1150 | Strong |

| C-N | Stretching | 1180 - 1250 | Medium |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to analyze molecules containing chromophores—functional groups capable of absorbing UV or visible light. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The structure of this compound consists of a butane (B89635) backbone with a secondary alcohol and a cyclopropylamino substituent. The molecule is composed entirely of sigma (σ) bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. It lacks conjugated π-systems, aromatic rings, or carbonyl groups, which are the typical chromophores that absorb in the standard UV-Vis range of 200–800 nm.

The only possible electronic transitions are n→σ* and σ→σ*. These transitions require high energy and therefore occur at wavelengths below 200 nm, in the vacuum UV region, which is outside the range of conventional UV-Vis spectrophotometers. Consequently, a UV-Vis spectrum of this compound is not expected to show any significant absorbance peaks and is of limited utility for its direct characterization or quantification. However, this technique could be employed if the molecule is derivatized with a UV-absorbing tag.

Hyphenated Techniques for Comprehensive Analysis

LC-MS and GC-MS for Mixture Analysis and Impurity Identification

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital for separating this compound from related substances and identifying impurities.

LC-MS: This is often the preferred method for non-volatile or thermally labile compounds like this compound. The sample is first separated on a liquid chromatography column (e.g., a C18 reversed-phase column) based on polarity. The eluent from the LC is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the simultaneous determination of the compound's retention time and mass-to-charge ratio, offering high specificity for identification and quantification, even in complex matrices.

GC-MS: Due to the presence of polar -OH and -NH groups, this compound has limited volatility and may not be ideal for direct GC analysis. However, its volatility can be increased through derivatization, for instance, by silylating the hydroxyl and amine groups. The derivatized sample is then injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. The separated components are subsequently analyzed by the mass spectrometer, providing a fragmentation pattern that can be compared against spectral libraries for definitive identification of the parent compound and any impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous characterization of this compound. Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS instruments can measure the mass-to-charge ratio of an ion to four or five decimal places. This high precision allows for the determination of the exact mass of the molecular ion.

The exact mass is unique to a specific elemental composition. For this compound, the molecular formula is C₇H₁₇NO. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the monoisotopic mass can be calculated with high precision. This capability allows HRMS to distinguish between compounds that have the same nominal mass but different elemental formulas, a common challenge in impurity identification and metabolite analysis. The high mass accuracy of HRMS provides a high degree of confidence in the assigned molecular formula, which is a fundamental step in structural elucidation.

Table 3: Exact Mass Determination of this compound by HRMS

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₇NO | Elemental composition of the molecule. |

| Nominal Mass | 131 amu | Integer mass, useful for low-resolution MS. |

| Calculated Monoisotopic Mass | 131.1310 Da | Precise mass based on the most abundant isotopes. |

| Example Isobaric Formula | C₈H₁₉N | Different formula with the same nominal mass (131 amu). |

| Calculated Mass of Isobar | 131.1517 Da | Distinctly different exact mass, easily resolved by HRMS. |

Impurity Profiling and Characterization Studies

Impurity profiling is a critical aspect of pharmaceutical development and quality control, mandated by regulatory agencies to ensure the safety and efficacy of a drug substance. For this compound, a comprehensive impurity profile would involve the identification, quantification, and characterization of all potential impurities, including starting materials, intermediates, by-products, and degradation products.

Potential impurities in this compound could originate from its synthetic pathway. A likely synthesis involves the ring-opening of 1,2-epoxybutane (B156178) with cyclopropylamine. Based on this, potential process-related impurities could include:

Unreacted Starting Materials: Residual cyclopropylamine or 1,2-epoxybutane.

Isomeric By-products: The nucleophilic attack of the amine on the epoxide can occur at either carbon. While attack at the less hindered carbon is favored to produce this compound, attack at the other carbon would yield the isomeric impurity, 2-(Cyclopropylamino)butan-1-ol.

Over-reaction Products: Reaction of a second molecule of 1,2-epoxybutane with the secondary amine of the product could lead to a di-alkylated by-product.

Degradation Products: The compound may degrade under stress conditions such as heat, light, oxidation, or extreme pH, leading to various other impurities.

The characterization of these impurities relies heavily on the advanced analytical techniques previously described. LC-MS and GC-MS are used to detect and quantify these impurities. Subsequently, HRMS provides the exact mass to determine their elemental composition. For definitive structural elucidation of unknown impurities, isolation (e.g., by preparative HPLC) followed by spectroscopic analysis, including NMR and MS/MS fragmentation studies, is often required.

Table 4: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Origin | Molecular Formula | Molecular Weight (Nominal) |

|---|---|---|---|

| Cyclopropylamine | Starting Material | C₃H₇N | 57 |

| 1,2-Epoxybutane | Starting Material | C₄H₈O | 72 |

| 2-(Cyclopropylamino)butan-1-ol | Isomeric By-product | C₇H₁₇NO | 131 |

| N-Cyclopropyl-N-(2-hydroxybutyl)glycidylamine | Over-reaction By-product | C₁₁H₂₁NO₂ | 203 |

Identification of Synthetic By-products and Degradation Products

The manufacturing process of this compound, typically involving the reaction of 1,2-epoxybutane with cyclopropylamine, can lead to the formation of several potential synthetic by-products. Additionally, the compound may degrade under various stress conditions such as exposure to light, heat, humidity, and oxidizing agents.

Synthetic By-products:

Common synthetic routes for amino alcohols can introduce impurities from starting materials, intermediates, and side reactions. For this compound, potential by-products could include:

Di-substituted products: Reaction of two molecules of 1,2-epoxybutane with one molecule of cyclopropylamine could result in a di-substituted amine.

Unreacted starting materials: Residual amounts of 1,2-epoxybutane and cyclopropylamine may be present in the final product.

Isomers: Depending on the stereochemistry of the starting epoxide, different stereoisomers of the final product could be formed.

By-products from raw materials: Impurities present in the starting materials can carry through the synthesis and be present in the final product.

Degradation Products:

The chemical structure of this compound, containing a secondary amine and a secondary alcohol, is susceptible to degradation. Potential degradation pathways include:

Oxidation: The secondary amine can be oxidized to form N-oxides or other related compounds. The secondary alcohol can be oxidized to a ketone, forming 1-(cyclopropylamino)butan-2-one.

Dehydration: Under acidic conditions and heat, the alcohol group could be eliminated to form an alkene.

Dealkylation: Cleavage of the cyclopropyl group or the butyl chain from the nitrogen atom could occur under certain stress conditions.

The identification of these by-products and degradation products is typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a powerful tool for separating and identifying these low-level impurities. Gas chromatography-mass spectrometry (GC-MS) can also be employed, especially for volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are invaluable for the structural elucidation of isolated impurities.

A hypothetical table of potential impurities is presented below:

| Impurity Name | Structure | Potential Origin |

| 1,2-Epoxybutane | C4H8O | Unreacted starting material |

| Cyclopropylamine | C3H7N | Unreacted starting material |

| 1-(Cyclopropylamino)butan-2-one | C7H13NO | Oxidation of the alcohol group |

| N-oxide of this compound | C7H15NO2 | Oxidation of the amine group |

Quantitative Determination of Impurities and Related Substances

Once potential impurities and degradation products have been identified, validated analytical methods are required for their quantitative determination. The choice of analytical technique depends on the nature of the impurity, its concentration, and the sample matrix.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): This is the most common technique for quantifying related substances in non-volatile organic compounds. A reversed-phase HPLC method with UV detection is often suitable. For compounds lacking a UV chromophore, derivatization or the use of other detectors like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector may be necessary. For this compound and its potential impurities, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point.

Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, such as residual solvents and unreacted starting materials. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

Capillary Electrophoresis (CE): CE can be an alternative to HPLC for the separation of charged species and offers high separation efficiency.

The following table outlines a hypothetical HPLC method for the quantitative determination of impurities:

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

Analytical Method Validation for Impurity Quantification

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of impurities in this compound.

The key validation parameters for an impurity quantification method include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A summary of typical acceptance criteria for the validation of an impurity quantification method is provided in the table below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak of interest should be free from interference from other components. |

| Linearity (Correlation Coefficient, r) | ≥ 0.99 |

| Range | From LOQ to 120% of the specification limit for the impurity. |

| Accuracy (% Recovery) | 80.0% to 120.0% |

| Precision (Relative Standard Deviation, %RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |

| Robustness | No significant impact on the results from minor changes in method parameters. |

Solid-State Characterization and Polymorphism Research (Crystallographic Focus)

The solid-state properties of a chemical compound can significantly influence its physical and chemical stability, as well as its handling and processing characteristics. For this compound, understanding its crystalline form is essential.

X-ray Diffraction (XRD) for Crystalline Form Analysis

X-ray diffraction is a primary technique for the analysis of crystalline solids. Powder X-ray diffraction (PXRD) is commonly used to identify the crystalline phase of a material and to detect polymorphism. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific form.

In the study of this compound, PXRD would be used to:

Determine the degree of crystallinity: Distinguish between crystalline and amorphous forms of the compound.

Identify different polymorphic forms: If the compound can exist in multiple crystalline forms, PXRD can identify each polymorph.

Monitor phase transformations: Assess the stability of a crystalline form under various conditions of temperature, humidity, and mechanical stress.

Quality control: Ensure batch-to-batch consistency of the crystalline form.

The analysis of butanol derivatives by XRD has shown that the molecular geometry and the position of the hydroxyl group influence the supramolecular structure and hydrogen-bonding patterns. acs.orgnih.gov Similar studies on this compound would provide valuable insights into its solid-state arrangement.

Co-crystal and Salt Formation Studies

The presence of a basic nitrogen atom in the cyclopropylamine moiety and a hydroxyl group in this compound provides opportunities for the formation of salts and co-crystals.

Salt Formation:

The secondary amine group is basic and can react with a variety of acids to form salts. Salt formation can alter the physicochemical properties of the parent compound, such as its melting point, solubility, and stability. A screening study with a range of pharmaceutically acceptable acids could be performed to identify potential salt forms of this compound. The resulting products would be characterized by techniques such as PXRD, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify new crystalline forms with potentially improved properties.

Co-crystal Formation:

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, such as hydrogen bonds. The hydroxyl group and the amine group of this compound are both capable of forming hydrogen bonds, making it a good candidate for co-crystal formation. A co-crystal screening with various co-formers (e.g., carboxylic acids, amides) could be conducted. The formation of co-crystals can lead to new materials with different physical properties.

Process Analytical Technology (PAT) in this compound Manufacturing Research

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. wikipedia.org The implementation of PAT in the manufacturing of this compound could offer significant benefits in terms of process understanding, control, and efficiency.

Applications of PAT in the synthesis of this compound could include:

Raw Material Identification and Qualification: Spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy could be used for the rapid and non-destructive identification of incoming raw materials (1,2-epoxybutane and cyclopropylamine), ensuring they meet the required specifications before use.

In-situ Reaction Monitoring: The progress of the reaction between 1,2-epoxybutane and cyclopropylamine can be monitored in real-time using in-line spectroscopic probes (e.g., FTIR or Raman). This would allow for the tracking of the consumption of reactants and the formation of the product, enabling the precise determination of the reaction endpoint. This real-time data helps to ensure consistent product quality and can prevent the formation of impurities due to over- or under-reaction.

Crystallization Monitoring: If the final product is isolated by crystallization, PAT tools can be used to monitor and control this critical step. For instance, Focused Beam Reflectance Measurement (FBRM) can provide real-time information on particle size and distribution, while in-situ video microscopy can visualize crystal growth. This allows for the optimization of the crystallization process to obtain a consistent crystal form and size distribution.

Drying Process Control: The drying of the final product can be monitored using NIR spectroscopy to determine the residual solvent content in real-time, allowing for the optimization of the drying time and ensuring the final product meets the required specifications.

By implementing PAT, a greater understanding of the manufacturing process for this compound can be achieved, leading to a more robust and controlled process, improved product quality, and reduced manufacturing costs.

In-line and On-line Monitoring of Process Parameters and Critical Quality Attributes (CQAs)

In-line and on-line monitoring are essential components of PAT, enabling real-time data acquisition directly from the process stream. mdpi.com This continuous feedback allows for immediate adjustments to Critical Process Parameters (CPPs), ensuring that the Critical Quality Attributes (CQAs) of this compound are consistently met. researchgate.netnih.gov

Several spectroscopic techniques are well-suited for the in-line and on-line monitoring of the synthesis of this compound. These methods are typically non-destructive and provide instantaneous data on the chemical composition of the reaction mixture. patsnap.comspectroscopyonline.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and the final product in real-time. metrohm.comscielo.brmetrohm.com For the synthesis of this compound, which may involve the reaction of 1-aminocyclopropane with 1,2-epoxybutane, an NIR probe inserted directly into the reactor can continuously collect spectra. The broad, overlapping absorbance bands in the NIR region are sensitive to changes in the concentrations of the chemical species present. metrohm.comscielo.br

Raman Spectroscopy: Raman spectroscopy is another valuable technique for in-situ reaction monitoring. spectroscopyonline.comresearchgate.netamericanpharmaceuticalreview.com It is particularly adept at monitoring changes in functional groups and can provide detailed information about the reaction kinetics and the formation of intermediates. spectroscopyonline.com In the synthesis of this compound, Raman spectroscopy could be used to track the disappearance of the epoxide ring signal and the appearance of signals corresponding to the secondary amine and hydroxyl groups of the product. spectroscopyonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman, FTIR spectroscopy provides information on the vibrational modes of molecules and can be used for real-time monitoring of chemical reactions. nih.gov Attenuated Total Reflectance (ATR)-FTIR probes can be directly immersed in the reaction mixture to follow the concentration profiles of the reactants and products.

A hypothetical application of in-line NIR monitoring for the synthesis of this compound is presented in the interactive data table below. The table illustrates how NIR data can be used to track the concentrations of key components over the course of the reaction.

In-line NIR Monitoring of this compound Synthesis

| Time (minutes) | Component | Concentration (mol/L) | NIR Absorbance (AU) |

|---|---|---|---|

| 0 | 1,2-Epoxybutane | 1.00 | 0.85 |

| 0 | 1-Aminocyclopropane | 1.20 | 0.65 |

| 0 | This compound | 0.00 | 0.10 |

| 30 | 1,2-Epoxybutane | 0.75 | 0.68 |

| 30 | 1-Aminocyclopropane | 0.95 | 0.52 |

| 30 | This compound | 0.25 | 0.28 |

| 60 | 1,2-Epoxybutane | 0.50 | 0.51 |

| 60 | 1-Aminocyclopropane | 0.70 | 0.39 |

| 60 | This compound | 0.50 | 0.45 |

| 90 | 1,2-Epoxybutane | 0.25 | 0.34 |

| 90 | 1-Aminocyclopropane | 0.45 | 0.26 |

| 90 | This compound | 0.75 | 0.63 |

| 120 | 1,2-Epoxybutane | 0.05 | 0.18 |

| 120 | 1-Aminocyclopropane | 0.25 | 0.15 |

| 120 | This compound | 0.95 | 0.78 |

| 150 | 1,2-Epoxybutane | 0.01 | 0.12 |

| 150 | 1-Aminocyclopropane | 0.21 | 0.12 |

| 150 | This compound | 0.99 | 0.82 |

Chemometric Data Analysis for Process Control

The large and complex datasets generated by in-line and on-line monitoring techniques require sophisticated mathematical and statistical methods for analysis. google.compatsnap.comjmedchem.com Chemometrics is the discipline that applies these methods to extract meaningful information from chemical data. patsnap.com In the context of this compound synthesis, chemometrics is crucial for developing robust process control strategies.

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original information. patsnap.compatsnap.com In the manufacturing of this compound, PCA can be applied to the spectral data collected throughout multiple batches. This analysis can help identify normal operating conditions and detect deviations from the norm, which may indicate a process fault or a change in raw material quality.

Partial Least Squares (PLS) Regression: PLS is a regression technique that is well-suited for building predictive models when there are many, highly correlated predictor variables, such as in spectroscopic data. jmedchem.com For the synthesis of this compound, a PLS model can be developed to correlate the in-line spectral data (e.g., from NIR or Raman) with the CQAs of the product, such as concentration, purity, and impurity levels, which are determined by offline reference methods (e.g., HPLC). Once a robust PLS model is established, it can be used for real-time prediction of these CQAs, enabling proactive process control.

The following interactive data table presents a hypothetical PLS model for predicting the concentration of this compound based on in-line NIR data.

PLS Model for Real-time Concentration Prediction

Adjust the slider to see the predicted concentration based on the NIR signal.

NIR Signal (AU): 0.50

Predicted Concentration (mol/L): 0.58

By integrating these advanced analytical methodologies, the manufacturing process for this compound can be transformed from a fixed, recipe-based operation to a dynamic, controlled process. This leads to improved product quality, increased process efficiency, and a deeper understanding of the underlying chemical transformations.

Supramolecular Chemistry of 1 Cyclopropylamino Butan 2 Ol

Host-Guest Complexation Studies

Host-guest chemistry involves the association of a 'host' molecule with a 'guest' molecule through non-covalent forces. For a chiral amino alcohol like 1-(Cyclopropylamino)butan-2-ol, these interactions are of particular interest for applications in chiral recognition and separation.

The design of host molecules for the specific recognition of amino alcohols often centers on creating cavities or binding sites that are complementary in size, shape, and chemical functionality to the guest. Common host molecules include macrocycles such as crown ethers, cyclodextrins, calixarenes, and cucurbiturils, as well as specifically designed synthetic receptors. For the recognition of this compound, a host molecule would ideally possess binding sites capable of interacting with the hydroxyl and amino groups, as well as a pocket to accommodate the cyclopropyl (B3062369) and butyl moieties.

Key design principles for such host molecules include:

Preorganization: A rigid host structure that does not require significant conformational change upon guest binding generally leads to stronger complexes.

Complementarity: The size and shape of the host's cavity should match the guest. For this compound, a moderately sized, chiral cavity would be optimal.

Multiple Recognition Sites: The presence of hydrogen bond donors and acceptors, as well as hydrophobic patches, enhances binding affinity and selectivity. For instance, crown ethers can bind to the protonated amine group, while other parts of the macrocycle can interact with the rest of the molecule.

Synthetic strategies often involve multi-step organic synthesis to build up the complex architecture of the host molecule. For chiral recognition, a chiral host is typically synthesized from a chiral precursor.

The binding of this compound within a host molecule is driven by a combination of non-covalent interactions. The primary interactions are expected to be:

Hydrogen Bonding: The hydroxyl and amino groups of the guest can form strong hydrogen bonds with donor or acceptor sites on the host.

Ion-Dipole Interactions: If the amino group is protonated, it can engage in strong ion-dipole interactions with polar groups on the host, such as the ether oxygens of a crown ether.

Hydrophobic Interactions: The cyclopropyl and butyl groups can be encapsulated within a hydrophobic cavity of a host like a cyclodextrin, driven by the hydrophobic effect in aqueous media.

Elucidation of these binding mechanisms typically involves a combination of experimental techniques. NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. beilstein-journals.org Changes in the chemical shifts of both host and guest protons upon complexation can provide information about the binding site and stoichiometry. Nuclear Overhauser effect (NOE) experiments can reveal the spatial proximity of host and guest protons, offering insights into the geometry of the complex. Isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

A hypothetical binding study of this compound with a chiral macrocyclic host is summarized in the table below.

| Guest Isomer | Host Isomer | Binding Affinity (Ka, M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| (R)-1-(Cyclopropylamino)butan-2-ol | (R)-Host | 1.5 x 104 | -5.8 | -1.2 |

| (S)-1-(Cyclopropylamino)butan-2-ol | (R)-Host | 7.2 x 103 | -4.5 | -1.8 |

| (R)-1-(Cyclopropylamino)butan-2-ol | (S)-Host | 7.1 x 103 | -4.6 | -1.7 |

| (S)-1-(Cyclopropylamino)butan-2-ol | (S)-Host | 1.6 x 104 | -5.9 | -1.1 |

Self-Assembly Principles and Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Chiral molecules like this compound can self-assemble into a variety of supramolecular architectures, with the chirality of the molecule often dictating the handedness of the resulting assembly.

The same non-covalent forces that govern host-guest complexation are also responsible for the self-assembly of this compound. In the absence of a host, molecules of the amino alcohol can interact with each other.

Hydrogen Bonding: The intermolecular hydrogen bonding between the hydroxyl and amino groups is expected to be a primary driving force for self-assembly, leading to the formation of chains or networks.

Van der Waals Forces: The alkyl and cyclopropyl groups will interact through van der Waals forces, contributing to the packing of the molecules in the assembly.

π-π Stacking: While this compound itself lacks aromatic rings for π-π stacking, derivatives incorporating aromatic moieties could utilize this interaction to direct self-assembly.

The chirality of the molecule is expected to play a crucial role in the self-assembly process, leading to the formation of homochiral aggregates. This phenomenon, known as chiral self-sorting, can result in the formation of helical structures.

Supramolecular polymerization is a type of polymerization based on non-covalent interactions, where monomeric units self-assemble into polymer-like chains. Derivatives of this compound, functionalized with moieties that promote strong, directional non-covalent interactions, could act as monomers for supramolecular polymerization. For example, the introduction of ureido or amide groups can promote strong hydrogen bonding, leading to the formation of well-defined, one-dimensional supramolecular polymers. The chirality of the monomeric unit would be expected to translate into a preferred helical sense of the supramolecular polymer. wikipedia.org

If the supramolecular polymers can entangle and immobilize the solvent, they can form a supramolecular gel. nih.gov Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble into a three-dimensional network that traps the solvent. Derivatives of this compound could be designed to act as LMWGs. The gelation process is often sensitive to external stimuli such as temperature, pH, or the presence of specific ions, making these materials potentially useful as "smart" materials.

The table below illustrates hypothetical gelation properties of a derivative of this compound.

| Derivative | Solvent | Minimum Gelation Concentration (wt%) | Gel-to-Sol Transition Temp (°C) |

| N-Boc-1-(Cyclopropylamino)butan-2-ol | Toluene | 0.8 | 65 |

| N-Ureidophenyl-1-(Cyclopropylamino)butan-2-ol | DMSO/Water (1:1) | 0.5 | 82 |

| N-Fmoc-1-(Cyclopropylamino)butan-2-ol | Ethyl Acetate (B1210297) | 1.2 | 58 |

Characterization of Supramolecular Interactions

A variety of analytical techniques are employed to characterize the supramolecular structures formed by this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned for host-guest studies, NMR is invaluable for studying self-assembly. Variable temperature and concentration NMR studies can provide insights into the thermodynamics and kinetics of the assembly process. Diffusion-ordered spectroscopy (DOSY) can be used to determine the size of the supramolecular aggregates. beilstein-journals.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral supramolecular assemblies. The formation of a chiral aggregate from a chiral molecule often results in a CD signal that is significantly different from that of the monomer, providing information about the helical sense and the extent of aggregation. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect non-covalently bound complexes in the gas phase, confirming the stoichiometry of host-guest complexes or small self-assembled oligomers. researchgate.netnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction can provide detailed atomic-level information about the structure of host-guest complexes or the packing of molecules in a self-assembled solid state. wikipedia.org This can reveal the specific non-covalent interactions that hold the assembly together.

Microscopy Techniques: Atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be used to visualize the morphology of self-assembled structures on surfaces or in the solid state, such as fibers, ribbons, or vesicles.

Quantitative Determination of Association Constants

There is no publicly available research that details the quantitative determination of association constants for this compound with any potential host molecules. Such studies would typically involve techniques like nuclear magnetic resonance (NMR) titration, isothermal titration calorimetry (ITC), or UV-Vis spectroscopy to measure the equilibrium constant for the formation of a host-guest complex. The absence of this data means that the binding affinities of this compound within a supramolecular context remain uncharacterized.

Spectroscopic Probing of Supramolecular Interactions

Similarly, a search for spectroscopic studies aimed at probing the supramolecular interactions of this compound yielded no specific results. Spectroscopic methods such as ¹H NMR, Fourier-transform infrared (FT-IR) spectroscopy, and fluorescence spectroscopy are instrumental in elucidating the specific intermolecular forces, such as hydrogen bonds, van der Waals forces, or π-π stacking, that govern the formation of supramolecular complexes. Without such studies, the mode of interaction and the structural features of any potential supramolecular assemblies involving this compound are unknown.

Future Research Directions and Emerging Applications

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The advent of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical research, offering powerful tools for prediction, optimization, and discovery. researchgate.netchimia.ch For a molecule like 1-(Cyclopropylamino)butan-2-ol, the integration of these computational methods can significantly accelerate its research and development lifecycle.

Future research could employ AI for the following:

Property Prediction: Utilizing Quantitative Structure-Activity Relationship (QSAR) models to predict the potential utility of derivatives in various applications. nih.gov

Synthesis Route Optimization: Employing retrosynthesis algorithms to identify the most efficient and cost-effective synthetic pathways. nih.gov These systems can learn from extensive chemical literature to suggest innovative routes that a human chemist might not consider. nih.gov

Catalyst Discovery: Using genetic algorithms and other ML techniques to discover novel catalysts for the synthesis of this compound, enhancing yield and stereoselectivity. chimia.ch

Autonomous Laboratories: Integrating AI with robotic platforms to create closed-loop systems for experimentation. chemrxiv.org Such systems can independently design, execute, and analyze experiments to optimize a desired property or synthetic process, accelerating the pace of discovery. chimia.ch

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Technique | Application Area | Potential Outcome |

| Support Vector Machines (SVM) | Property Prediction | Classification of derivatives based on predicted characteristics. researchgate.net |

| Convolutional Neural Networks (CNNs) | Molecular Design | Generation of novel derivative structures with desired features. researchgate.net |

| Bayesian Optimization | Reaction Optimization | Efficiently finding optimal reaction conditions (temperature, pressure, solvent) with fewer experiments. chimia.ch |

| Reinforcement Learning | Autonomous Discovery | Guiding automated systems to discover new reactions or molecules with specific properties. researchgate.net |

Exploration of Novel Synthetic Pathways and Catalytic Systems